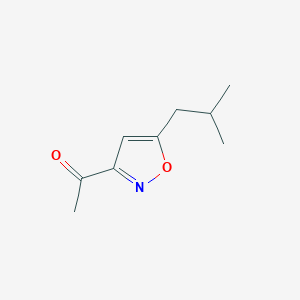![molecular formula C9H9N3OS B034794 N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide CAS No. 100220-28-8](/img/structure/B34794.png)
N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound is a member of the benzothiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemische Und Physiologische Effekte
N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to reduce the production of reactive oxygen species, which are involved in various pathological conditions such as neurodegenerative diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide in lab experiments is its diverse biological activities. It can be used as a lead compound for the development of new therapeutic agents. However, one of the limitations of using this compound is its relatively low solubility in water, which can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide. One of the areas of interest is the development of new derivatives with improved bioavailability and selectivity. Another area of interest is the investigation of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, the use of this compound in the development of new materials with unique properties is also an area of interest.
Synthesemethoden
The synthesis of N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminobenzothiazole with N-methylformamide under appropriate conditions. The reaction can be catalyzed by various acids such as sulfuric acid, hydrochloric acid, or acetic acid. The yield of the reaction can be improved by using microwave irradiation or ultrasound-assisted methods.
Wissenschaftliche Forschungsanwendungen
N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
100220-28-8 |
|---|---|
Produktname |
N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide |
Molekularformel |
C9H9N3OS |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
N-[1,3-benzothiazol-2-yl(methyl)amino]formamide |
InChI |
InChI=1S/C9H9N3OS/c1-12(10-6-13)9-11-7-4-2-3-5-8(7)14-9/h2-6H,1H3,(H,10,13) |
InChI-Schlüssel |
XNWHDGXAGCZHKB-UHFFFAOYSA-N |
SMILES |
CN(C1=NC2=CC=CC=C2S1)NC=O |
Kanonische SMILES |
CN(C1=NC2=CC=CC=C2S1)NC=O |
Synonyme |
Hydrazinecarboxaldehyde, 2-(2-benzothiazolyl)-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



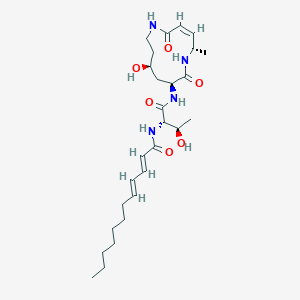
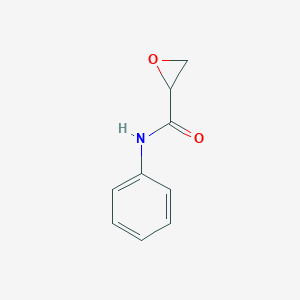

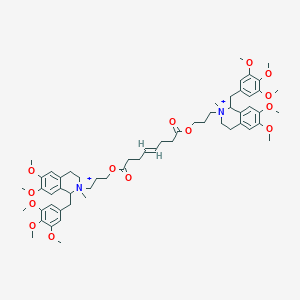
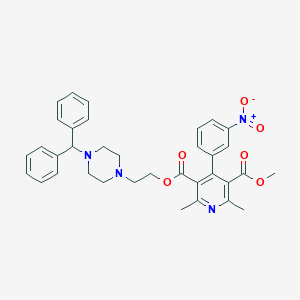




![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
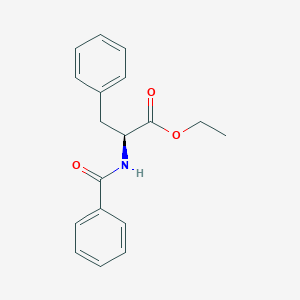
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)
